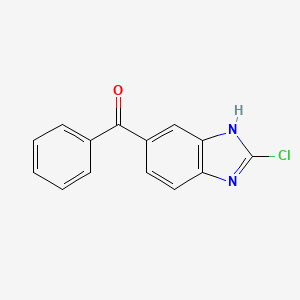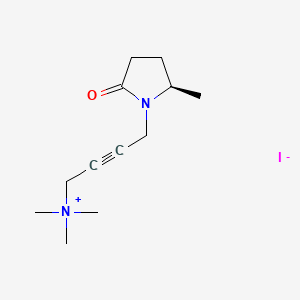
6-Methyl-2,3,3a,4-tetrahydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3,3a,4-tetrahydro-1H-indene is an organic compound with the molecular formula C10H14 It is a derivative of indene, characterized by the presence of a methyl group at the 6th position and a partially hydrogenated indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,3a,4-tetrahydro-1H-indene can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-methylindene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,3,3a,4-tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to fully saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of this compound-1-one.
Reduction: Formation of fully saturated 6-methyl-2,3,3a,4-tetrahydroindane.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Methyl-2,3,3a,4-tetrahydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,3,3a,4-tetrahydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar in structure but contains a nitrogen atom in the ring.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole: Contains a methoxy group and a nitrogen atom in the ring.
Methyl cis-2,3,3a,7a-tetrahydro-1H-indene-4-carboxylate: Contains a carboxylate group at the 4th position.
Uniqueness
6-Methyl-2,3,3a,4-tetrahydro-1H-indene is unique due to its specific substitution pattern and partially hydrogenated indene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
99304-65-1 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
6-methyl-2,3,3a,4-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-5-6-9-3-2-4-10(9)7-8/h5,7,9H,2-4,6H2,1H3 |
Clé InChI |
UHOJLENLCXPMBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2CCCC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



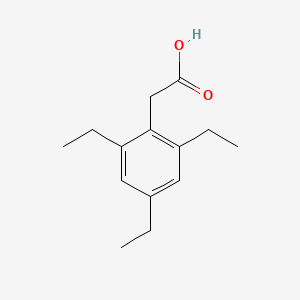
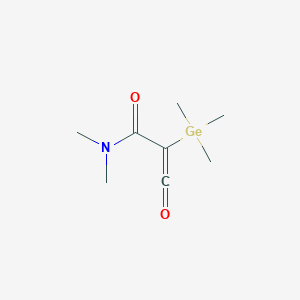


![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
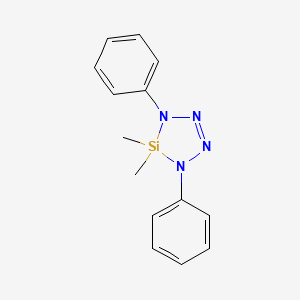

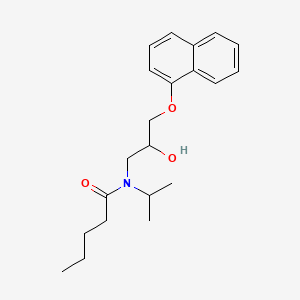
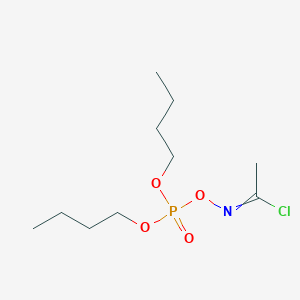
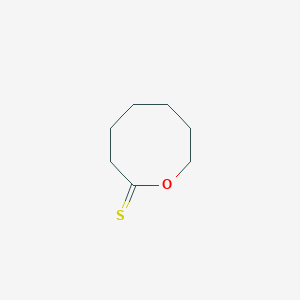
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
